N-[1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]cyclopropanecarboxamide
CAS No.:
Cat. No.: VC12335897
Molecular Formula: C15H22N4O2
Molecular Weight: 290.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H22N4O2 |
|---|---|
| Molecular Weight | 290.36 g/mol |
| IUPAC Name | N-[1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]cyclopropanecarboxamide |
| Standard InChI | InChI=1S/C15H22N4O2/c1-9(2)12-7-13(18-17-12)15(21)19-6-5-11(8-19)16-14(20)10-3-4-10/h7,9-11H,3-6,8H2,1-2H3,(H,16,20)(H,17,18) |
| Standard InChI Key | CXEXTVGTDZRKJS-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=CC(=NN1)C(=O)N2CCC(C2)NC(=O)C3CC3 |
Introduction
N-[1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]cyclopropanecarboxamide is a complex organic compound with a molecular formula of C15H22N4O2. This compound is closely related to N-{(3S)-1-[5-(propan-2-yl)-1H-pyrazole-3-carbonyl]pyrrolidin-3-yl}cyclopropanecarboxamide, which has been documented in PubChem and other databases .
Biological Activity
Compounds with similar structures have been studied for their biological activities, particularly as inhibitors of certain enzymes. For example, related compounds have shown activity against KDM5A, a histone demethylase . The specific biological activity of N-[1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]cyclopropanecarboxamide is not well-documented, but it could potentially exhibit similar inhibitory properties.
Research Findings
Research on related compounds highlights the importance of stereochemistry in biological activity. Enantiomers can exhibit significantly different binding affinities and inhibitory activities . This suggests that the stereochemistry of N-[1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]cyclopropanecarboxamide could influence its biological effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume